molecular formula C9H10F3NO B2627850 2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol CAS No. 2248332-83-2

2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol

Cat. No. B2627850
CAS RN: 2248332-83-2
M. Wt: 205.18
InChI Key: RPXJFLLUDXMGSK-UHFFFAOYSA-N
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Description

This compound is a type of organic molecule that contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The pyridine ring is substituted at the 2-position with a trifluoromethyl group (CF3), and at the 4-position with a propyl alcohol group (CH2CH2CH2OH). Trifluoromethyl groups are often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine ring, the trifluoromethyl group, and the propyl alcohol group. The trifluoromethyl group is a strong electron-withdrawing group, which would likely affect the electronic properties of the pyridine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the trifluoromethyl group could increase its lipophilicity, while the propyl alcohol group could confer some degree of water solubility .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would depend on the biological target it interacts with .

Future Directions

The future directions for this compound would depend on its potential applications. For example, if it shows promising activity as a drug, future research could focus on optimizing its structure for better efficacy and safety .

properties

IUPAC Name

2-[4-(trifluoromethyl)pyridin-2-yl]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3NO/c1-6(5-14)8-4-7(2-3-13-8)9(10,11)12/h2-4,6,14H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPXJFLLUDXMGSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C1=NC=CC(=C1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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